3(2H)-Benzofuranone, 7-(trifluoromethoxy)-
Description
Significance of Benzofuranone Scaffolds in Contemporary Organic Chemistry
The benzofuranone core is a prominent heterocyclic scaffold frequently found in natural products and biologically active molecules. rsc.orgchemistryviews.org This structural motif is a key component in a variety of pharmaceuticals, agrochemicals, and dyes. rsc.org The inherent reactivity and structural features of the benzofuranone system make it a versatile building block in synthetic organic chemistry, allowing for the construction of complex molecular architectures. researchgate.netorganic-chemistry.org The development of flexible and efficient methods for the synthesis of substituted benzofuranones is an active area of research, with numerous strategies employing both metal-catalyzed and metal-free conditions. chemistryviews.orgresearchgate.netorganic-chemistry.org
Role of the Trifluoromethoxy Functionality in Advanced Chemical Structures
The trifluoromethoxy (-OCF₃) group has gained significant attention in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability. beilstein-journals.orgnih.gov Often considered a "super-halogen," the trifluoromethoxy group is highly lipophilic and electron-withdrawing, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. beilstein-journals.orgnih.gov The incorporation of a trifluoromethoxy group can enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. beilstein-journals.orgnih.gov Despite its desirable properties, the introduction of the trifluoromethoxy group into molecular scaffolds can be challenging, and the development of novel trifluoromethoxylation reagents and methods is an ongoing endeavor in organic synthesis. beilstein-journals.orgnih.gov
Conceptual Framework for the Academic Investigation of 3(2H)-Benzofuranone, 7-(trifluoromethoxy)-
The hypothetical compound 3(2H)-Benzofuranone, 7-(trifluoromethoxy)- represents an interesting target for academic investigation. The combination of the biologically relevant benzofuranone core with the modulating trifluoromethoxy group could lead to novel compounds with unique physicochemical and biological properties.
A synthetic approach to this molecule would likely involve the preparation of a 2-hydroxyphenylacetic acid derivative bearing a trifluoromethoxy group at the 4-position, followed by an intramolecular cyclization. Alternatively, a late-stage trifluoromethoxylation of a pre-formed 7-hydroxy-3(2H)-benzofuranone could be envisioned, although this might present regioselectivity challenges.
Once synthesized, the characterization of 3(2H)-Benzofuranone, 7-(trifluoromethoxy)- would involve standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure. Further investigation into its chemical reactivity, electronic properties, and potential biological activity would provide valuable insights into the structure-property relationships of this novel compound class. The exploration of such undocumented molecules is crucial for the advancement of chemical sciences and the discovery of new functional materials and therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5F3O3 |
|---|---|
Molecular Weight |
218.13 g/mol |
IUPAC Name |
7-(trifluoromethoxy)-1-benzofuran-3-one |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)15-7-3-1-2-5-6(13)4-14-8(5)7/h1-3H,4H2 |
InChI Key |
SFCXGNINZWBEJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 3 2h Benzofuranone, 7 Trifluoromethoxy and Analogues
Functionalization and Derivatization Strategies of the Benzofuranone Core
The modification of the benzofuranone scaffold can be achieved through several synthetic routes, targeting either the heterocyclic ring or the fused benzene (B151609) ring. These strategies enable the introduction of new functional groups and the construction of more complex molecular architectures.
Derivatization via Hydroxyl and Olefin Moieties of Ring-Opened Products
Ring-opening reactions of the benzofuranone core provide a powerful strategy for derivatization by exposing reactive functional groups that are otherwise part of the cyclic structure. researchgate.net The cleavage of the endocyclic C-O bond in benzofurans and their derivatives is a significant area of research that offers direct synthetic pathways to valuable functionalized phenol (B47542) derivatives. researchgate.netresearchgate.net
One common outcome of such reactions is the formation of o-hydroxystyrene derivatives. kyoto-u.ac.jp For instance, the reductive cleavage of the C2–O bond in benzofuran (B130515), using an alkali metal like lithium in the presence of an electron transfer catalyst, selectively yields o-hydroxystyrene after an acidic workup. kyoto-u.ac.jp This ring-opened product possesses both a nucleophilic hydroxyl group and a reactive olefin moiety, which can be independently or sequentially functionalized.
The hydroxyl group can undergo standard reactions such as etherification, esterification, or serve as a directing group in subsequent transformations. The styrene-type olefinic bond is amenable to a variety of addition reactions, including hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, allowing for extensive derivatization at the β-position of the original styrene (B11656) skeleton. kyoto-u.ac.jp Acid-catalyzed cascade processes incorporating the ring-opening of benzofuran have been developed to create complex cyclopentenones, demonstrating the synthetic utility of this approach. researchgate.net
Regioselective Functionalization of the Benzene Ring
Achieving regioselective functionalization of the benzene portion of the benzofuranone core is crucial for tuning the electronic and steric properties of the molecule. Methods have been developed that allow for the programmable substitution at any position on the aromatic ring. oregonstate.edunih.gov
One powerful strategy involves transition-metal-catalyzed C-H functionalization. For example, rhodium(III)-catalyzed redox-neutral C-H functionalization of N-phenoxyacetamides with propargyl alcohols has been used to synthesize benzofuran and chalcone (B49325) frameworks. researchgate.net In these reactions, directing groups play a critical role in controlling the regioselectivity of the C-H activation step. The use of synergistic dual directing groups, such as an O–NHAc moiety and a hydroxyl group, can promote regioselective migratory insertion of an alkyne, leading to specific substitution patterns on the aromatic ring. researchgate.net
Another approach is the use of iridium-catalyzed C-H borylation, which allows for the introduction of versatile boryl groups at specific positions. nih.gov Although demonstrated on the related 2,1,3-benzothiadiazole (B189464) scaffold, this methodology highlights a viable strategy for benzofuranones. The resulting boryl groups can then be subjected to a wide range of subsequent transformations, including Suzuki-Miyaura cross-coupling reactions, to install various aryl or alkyl substituents with high regiocontrol. nih.gov
Ring Transformations and Skeletal Rearrangements
The benzofuranone skeleton can undergo significant transformations, leading to skeletal rearrangements and the formation of other important heterocyclic systems, most notably substituted benzofurans.
Conversion of Benzofuranones to Substituted Benzofurans
The conversion of the 3(2H)-benzofuranone core into the aromatic benzofuran system is a synthetically valuable transformation. oregonstate.edunih.gov This aromatization process typically involves the introduction of a double bond between the C2 and C3 positions of the furanone ring.
One effective method to achieve this is through an olefination reaction at the C3-carbonyl, followed by isomerization, or more directly via a Wittig-type reaction at the C2 position adjacent to the carbonyl. For example, reacting a benzofuranone derivative, methyl 7-methyl-2-oxo-2,3-dihydrobenzofuran-4-carboxylate, with methyl (triphenylphosphoranylidene)acetate leads to the formation of the corresponding substituted benzofuran. oregonstate.edu This reaction proceeds by converting the C2-methylene into an exocyclic double bond, which facilitates the subsequent aromatization of the heterocyclic ring.
Alternative strategies involve the rearrangement of related 2,3-dihydrobenzofurans. nih.gov Under acidic conditions, these precursors can eliminate a leaving group to generate the aromatic benzofuran ring. The choice of acid and solvent can selectively yield different isomers, such as 3-acylbenzofurans or 3-formylbenzofurans, demonstrating the versatility of this approach. nih.gov
| Starting Material | Reagent | Product | Yield (%) |
| Methyl 7-methyl-2-oxo-2,3-dihydrobenzofuran-4-carboxylate | Methyl (triphenylphosphoranylidene)acetate | Methyl 2-(2-methoxy-2-oxoethyl)-7-methylbenzofuran-4-carboxylate | - |
| 2,3-dihydrobenzofurans with aryl/alkyl ketones | p-TsOH in (CF₃)₂CHOH | 3-formylbenzofurans | High |
| 2,3-dihydrobenzofurans with aryl/alkyl ketones | Basic or weakly acidic conditions in THF | 3-acylbenzofurans | Excellent |
Table 1: Examples of reaction conditions for the conversion of benzofuranone analogues to substituted benzofurans. Data sourced from oregonstate.edunih.gov.
Olefination Reactions of the Benzofuranone Carbonyl
The carbonyl group at the C3 position of the benzofuranone core is a key site for functionalization, particularly through olefination reactions. These reactions convert the C=O double bond into a C=C double bond, allowing for the introduction of a variety of substituents. tcichemicals.com
The Wittig reaction is a classical and highly effective method for carbonyl olefination, utilizing phosphonium (B103445) ylides. This reaction has been applied to benzofuranone systems to synthesize exocyclic olefins. The Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions, is another powerful alternative that often provides excellent control over the stereochemistry (E/Z) of the resulting alkene and uses reagents that are easily separated from the product. researchgate.net
Other important olefination methods applicable to the benzofuranone carbonyl include the Julia-Kocienski olefination, which uses sulfone-based reagents, and the Peterson olefination, which involves α-silyl carbanions. tcichemicals.com The choice of method depends on the desired substitution pattern, required stereoselectivity, and the functional group tolerance of the specific benzofuranone substrate. These olefination strategies significantly expand the synthetic utility of the benzofuranone scaffold by enabling the construction of carbon-carbon double bonds at the C3 position.
Catalytic and Organocatalytic Transformations
Catalysis, including both metal-based and organocatalysis, has become indispensable for the synthesis and transformation of benzofuranones, often providing high efficiency and enantioselectivity. dntb.gov.ua
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for various transformations. An NHC/base-catalyzed cascade reaction has been reported for the synthesis of functionalized benzofuranones, proceeding through an intramolecular hydroacylation of unactivated alkynes, followed by an intermolecular Stetter reaction and a base-catalyzed rearrangement. nih.gov
Asymmetric synthesis of chiral benzofuranones has been achieved using organocatalysts such as Cinchona alkaloids. researchgate.net These catalysts can promote enantioselective reactions, although catalyst aggregation can sometimes decrease efficiency and selectivity. This issue can be mitigated by strategies such as the portionwise addition of reagents. researchgate.net Proline-based organocatalysts have also been successfully employed in the Aldol condensation of benzofuranones with various aldehydes to produce arylidene benzofuranone intermediates, which are precursors to other complex molecules. dntb.gov.ua
Transition metal catalysis is also widely used. Rhodium(II) has been used to catalyze the oxy-alkynylation of carbenes to provide C2-quaternary alkyne-substituted benzofuran-3-ones. organic-chemistry.org Furthermore, relay catalysis systems, such as a combined Rh/Co catalyst, have been developed for the C-H functionalization and annulation of N-aryloxyacetamides to yield benzofuran-3(2H)-one scaffolds containing a quaternary center. organic-chemistry.org Gold catalysts have also been shown to effectively catalyze the isomerization of o-alkynyl phenols into benzofuran-3(2H)-ones. researchgate.net
| Catalyst Type | Reaction | Substrates | Product |
| N-Heterocyclic Carbene (NHC) | Hydroacylation-Stetter-Rearrangement | Alkyne-containing precursors | Functionalized Benzofuranones |
| Cinchona Alkaloids | Asymmetric Synthesis | Benzofuranone precursors, Quinone | Chiral Benzofuranones |
| Proline-based Organocatalyst | Aldol Condensation | Benzofuranone, Aldehydes | Arylidene Benzofuranones |
| Rhodium(II) | Oxy-alkynylation | Acceptor-acceptor carbenes | C2-quaternary alkyne-substituted benzofuran-3-ones |
| Rhodium/Cobalt Relay | C-H Functionalization/Annulation | N-aryloxyacetamides, Propiolic acids | Benzofuran-3(2H)-ones with a quaternary center |
| Gold(I) | Cycloisomerization | o-alkynyl phenol | Benzofuran-3(2H)-one |
Table 2: Overview of catalytic and organocatalytic transformations involving benzofuranone synthesis. Data sourced from nih.govresearchgate.netdntb.gov.uaorganic-chemistry.orgresearchgate.net.
Enantioselective Michael Addition Reactions of Substituted Benzofuran-2(3H)-ones
The enantioselective Michael addition is a powerful tool for the construction of chiral molecules. In the context of benzofuranones, this reaction allows for the introduction of a stereocenter at the C3-position, leading to the formation of valuable chiral building blocks. Research has demonstrated that bifunctional organocatalysts, such as thiourea (B124793) and squaramide derivatives, are highly effective in promoting the asymmetric Michael addition of substituted benzofuran-2(3H)-ones to various Michael acceptors, particularly nitroolefins. rsc.orgnih.govrsc.org
These reactions typically proceed with high yields and excellent stereoselectivities. The bifunctional nature of the catalysts is crucial for their success; they activate both the nucleophile (the benzofuranone) and the electrophile (the nitroolefin) simultaneously, facilitating the reaction and controlling the stereochemical outcome.
A study on the Michael addition of 3-substituted benzofuran-2(3H)-ones to nitroolefins catalyzed by a bifunctional tertiary-amine thiourea showcased the generation of chiral benzofuran-2(3H)-ones with a 3-position all-carbon quaternary stereocenter. rsc.orgnih.gov The reaction accommodates a range of nitroolefins and 3-substituted benzofuran-2(3H)-ones, affording the products in moderate to excellent yields (up to 98%) and with good to excellent diastereoselectivities (up to 19:1 dr) and enantioselectivities (up to 91% ee). nih.gov
| Entry | Benzofuranone Substituent (R¹) | Nitroolefin Substituent (R²) | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) |
|---|---|---|---|---|---|
| 1 | Methyl | Phenyl | 95 | 10:1 | 90 |
| 2 | Ethyl | Phenyl | 92 | 12:1 | 88 |
| 3 | Benzyl | Phenyl | 98 | 15:1 | 91 |
| 4 | Methyl | 4-Chlorophenyl | 93 | 11:1 | 85 |
| 5 | Methyl | 2-Naphthyl | 90 | 10:1 | 89 |
Similarly, a highly enantioselective Michael addition of 2-substituted benzofuran-3(2H)-ones to nitroolefins has been achieved using a bifunctional squaramide catalyst. This methodology provides access to chiral 2,2'-substituted benzofuran-3-one derivatives bearing adjacent quaternary and tertiary stereocenters with excellent enantioselectivities. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions on Benzofuranone Derivatives
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. mdpi.comdntb.gov.uamdpi.com These reactions have been successfully applied to benzofuranone derivatives, enabling the introduction of various substituents onto the aromatic ring or at other positions of the heterocyclic core.
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples an organoboron compound with an aryl or vinyl halide or triflate. dntb.gov.uamdpi.com This reaction is widely used for the synthesis of biaryl compounds. A series of novel benzofuran derivatives containing a biaryl moiety have been synthesized via Suzuki cross-coupling reactions. mdpi.com For instance, 2-(4-bromophenyl)benzofuran (B12281498) has been successfully coupled with various arylboronic acids in the presence of a palladium(II) catalyst and a base in an aqueous medium, affording the corresponding 2-arylbenzo[b]furan derivatives in good to excellent yields. mdpi.com This methodology highlights the potential for functionalizing a suitably halogenated 7-(trifluoromethoxy)benzofuranone precursor.
| Entry | Arylboronic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 2-(Biphenyl-4-yl)benzofuran | 85 |
| 2 | 4-Methylphenylboronic acid | 2-(4'-Methylbiphenyl-4-yl)benzofuran | 88 |
| 3 | 4-Methoxyphenylboronic acid | 2-(4'-Methoxybiphenyl-4-yl)benzofuran | 92 |
| 4 | 4-Chlorophenylboronic acid | 2-(4'-Chlorobiphenyl-4-yl)benzofuran | 82 |
| 5 | 3-Nitrophenylboronic acid | 2-(3'-Nitrobiphenyl-4-yl)benzofuran | 78 |
Mechanistic Investigations of Benzofuranone Reactions
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic methodologies. The mechanisms of both the enantioselective Michael additions and the palladium-catalyzed cross-coupling reactions involving benzofuranone analogues have been the subject of investigation.
For the organocatalyzed Michael addition , theoretical calculations using Density Functional Theory (DFT) have been employed to elucidate the origin of stereoselectivity. nih.gov In the case of the bifunctional tertiary-amine thiourea catalyzed reaction, the proposed transition state involves a ternary complex of the catalyst, the benzofuranone enolate, and the nitroolefin. The thiourea moiety of the catalyst activates the nitroolefin through hydrogen bonding, while the tertiary amine deprotonates the benzofuranone to form the nucleophilic enolate. The specific geometry of this ternary complex dictates the facial selectivity of the attack of the enolate on the nitroolefin, leading to the observed high enantioselectivity.
The mechanism of the palladium-catalyzed Suzuki-Miyaura reaction is generally understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a bromo-benzofuranone derivative), forming a Pd(II) intermediate.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond of the product and regenerating the Pd(0) catalyst, which can then enter another catalytic cycle.
Mechanistic studies of palladium-catalyzed reactions on benzofuran systems have also proposed Heck-type pathways, for instance, in the direct arylation and ring closure of benzofurans. nih.gov
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the primary tool for determining the molecular structure of a compound. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about the connectivity of atoms and the nature of chemical bonds can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule and for detecting other NMR-active nuclei, such as fluorine.
¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 7-(trifluoromethoxy)-3(2H)-benzofuranone, the aromatic protons typically appear as a complex multiplet, while the methylene (B1212753) protons of the furanone ring appear as a distinct singlet. In a deuterated chloroform (B151607) (CDCl₃) solvent, the characteristic chemical shifts (δ) are observed around 7.20-7.14 ppm for the aromatic protons and at approximately 4.63 ppm for the methylene protons (CH₂).
¹³C NMR: Carbon-13 NMR spectroscopy probes the carbon skeleton of the molecule. Although specific experimental data for 7-(trifluoromethoxy)-3(2H)-benzofuranone is not widely published, the expected chemical shifts can be predicted based on the analysis of similar benzofuranone structures. The carbonyl carbon (C=O) of the lactone ring is expected to have the most downfield shift, typically appearing in the range of 170-175 ppm. The carbon atoms of the aromatic ring would resonate between 110 and 155 ppm, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to coupling with the fluorine atoms. The methylene carbon (CH₂) would appear further upfield.
¹⁹F NMR: Given the presence of a trifluoromethoxy group, ¹⁹F NMR is a crucial technique for characterization. This method is highly sensitive to the fluorine environment. The ¹⁹F NMR spectrum of 7-(trifluoromethoxy)-3(2H)-benzofuranone shows a singlet at approximately -58.2 ppm when referenced to trichlorofluoromethane (B166822) (CFCl₃). This single peak confirms the presence of a single, magnetically equivalent trifluoromethoxy group.
Table 1: NMR Spectroscopic Data for 7-(Trifluoromethoxy)-3(2H)-benzofuranone
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.20-7.14 | Multiplet | Aromatic Protons |
| ¹H | 4.63 | Singlet | Methylene Protons (CH₂) |
| ¹⁹F | -58.2 | Singlet | Trifluoromethoxy Group (-OCF₃) |
Data obtained in CDCl₃. ¹⁹F NMR referenced to CFCl₃.
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide insights into its elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is well-suited for analyzing polar molecules like benzofuranones without causing significant fragmentation. In the negative ion mode, ESI-MS analysis of 7-(trifluoromethoxy)-3(2H)-benzofuranone reveals the deprotonated molecule, [M-H]⁻. The experimentally observed mass-to-charge ratio (m/z) of 219.1 confirms the molecular weight of the compound (C₉H₅F₃O₃, Molecular Weight: 220.13 g/mol ). High-resolution mass spectrometry, often coupled with a Time-of-Flight (TOF) analyzer, can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is a valuable tool for identifying the functional groups present in a compound. The IR spectrum of 7-(trifluoromethoxy)-3(2H)-benzofuranone is expected to exhibit several characteristic absorption bands that signify its key structural features.
The most prominent peak would be the strong absorption from the carbonyl (C=O) stretching vibration of the five-membered lactone ring, which typically appears in the region of 1780-1820 cm⁻¹. The C-O stretching of the ester group will show strong bands in the 1300-1000 cm⁻¹ region. Additionally, the strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethoxy group are expected in the 1200-1000 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations of the benzene (B151609) ring would appear in the 1600-1450 cm⁻¹ region.
Table 2: Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Lactone C=O | Stretch | 1780 - 1820 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |
| C-O-C (Ether/Ester) | Stretch | 1300 - 1000 | Strong |
| C-F (Trifluoromethoxy) | Stretch | 1200 - 1000 | Strong |
| Aromatic C-H | Stretch | ~3100 - 3000 | Medium to Weak |
Chromatographic Separation and Monitoring Techniques
Chromatographic methods are essential for separating components of a mixture and for determining the purity of a synthesized compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. It is routinely used to assess the purity of reaction products and to monitor the progress of a chemical reaction. For a molecule like 7-(trifluoromethoxy)-3(2H)-benzofuranone, a reversed-phase HPLC method would be highly effective.
A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient separation of the target compound from any impurities or starting materials. Detection is commonly achieved using a UV detector, as the benzofuranone core contains a chromophore that absorbs UV light. The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Thin Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for real-time monitoring of the chemical reactions involved in the synthesis of 3(2H)-Benzofuranone, 7-(trifluoromethoxy)- and related compounds. rsc.orgresearchgate.net This method allows chemists to qualitatively track the consumption of starting materials and the formation of the desired product over time. youtube.com
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, typically coated with silica (B1680970) gel as the stationary phase. acs.org Alongside the reaction mixture, reference spots of the pure starting materials are also applied. The plate is then developed in a sealed chamber containing an appropriate mobile phase, which is a solvent or a mixture of solvents. The choice of mobile phase is critical for achieving good separation. For benzofuranone derivatives, common mobile phases consist of a non-polar solvent like hexane (B92381) or petroleum ether mixed with a more polar solvent such as ethyl acetate. rsc.orgnih.govbeilstein-journals.org
As the solvent front moves up the plate, the components of the spotted mixture travel at different rates based on their polarity and affinity for the stationary phase. youtube.com The progress of the reaction is visualized by observing the disappearance of the spot corresponding to the starting material and the appearance and intensification of a new spot corresponding to the product. youtube.comacs.org The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and helps in its identification.
Table 1: Example TLC Systems for Monitoring Benzofuranone-Related Syntheses This table is interactive and can be sorted by clicking on the headers.
| Compound Type | Mobile Phase (v/v) | Rf Value | Source(s) |
|---|---|---|---|
| Trifluoromethylated Oxime | Petroleum Ether : Ethyl Acetate (5:1) | 0.60 | rsc.org |
| Trifluoromethylated Oxime | Petroleum Ether : Ethyl Acetate (5:1) | 0.63 | rsc.org |
| 2'-Hydroxychalcone | Cyclohexane : Ethyl Acetate (3:1) | Not specified | nih.gov |
| Benzimidothioate | Petroleum Ether : Ethyl Acetate (9:1) | 0.46 | beilstein-journals.org |
| Benzimidothioate | Petroleum Ether : Ethyl Acetate (8:2) | 0.41 | beilstein-journals.org |
Column Chromatography for Compound Purification
Following a synthesis, 3(2H)-Benzofuranone, 7-(trifluoromethoxy)- must often be isolated from unreacted starting materials, reagents, and byproducts. Column chromatography, particularly flash column chromatography, is the standard method for purifying benzofuranone derivatives on a preparative scale. nih.govacs.org
This technique operates on the same principles of separation as TLC but on a larger scale. A glass column is packed with a stationary phase, most commonly silica gel. rsc.orgbeilstein-journals.org The crude reaction mixture is loaded onto the top of the column, and a solvent system (mobile phase or eluent), often similar to one optimized by TLC, is passed through the column. acs.org
Components of the mixture move down the column at different rates, separating into bands. These bands are collected as individual fractions as they exit the column. The purity of these fractions is then typically checked by TLC before combining the fractions that contain the pure desired compound. nih.gov The solvent is then removed by evaporation to yield the purified 3(2H)-Benzofuranone, 7-(trifluoromethoxy)-.
Table 2: Column Chromatography Purification Systems for Benzofuranone-Related Compounds This table is interactive and can be sorted by clicking on the headers.
| Compound Class | Stationary Phase | Mobile Phase (Eluent) (v/v) | Source(s) |
|---|---|---|---|
| Benzofuran-2(3H)-one derivative | Silica Gel | n-Hexane / Acetone (8:2) | nih.gov |
| Benzofuran-2(3H)-one derivative | Silica Gel | n-Hexane / Et2O (1:1) | nih.gov |
| Trifluorinated Oxime | Silica Gel | Petroleum Ether : Ethyl Acetate (10:1) | rsc.org |
| Benzofuranone | Silica Gel | Hexanes / Ethyl Acetate (20:1) | oregonstate.edu |
| Spiro[Oxathiazole-Cyclopentene] | Silica Gel | Petroleum Ether / Ethyl Acetate (6:1) | acs.org |
Integrated and Hyphenated Analytical Platforms
For the analysis of highly complex mixtures, such as those encountered in metabolism studies or in the search for minor reaction byproducts, single analytical techniques may not provide sufficient resolving power or information. In these cases, integrated and hyphenated systems are employed.
Hyphenated techniques that couple the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the detailed structural information from nuclear magnetic resonance (NMR) spectroscopy and the precise mass determination from mass spectrometry (MS) are invaluable for the unambiguous identification of compounds in complex matrices. nih.govnih.gov
A state-of-the-art platform like HPLC-SPE-NMR-TOF-MS (High-Performance Liquid Chromatography - Solid Phase Extraction - Nuclear Magnetic Resonance - Time of Flight - Mass Spectrometry) provides a comprehensive workflow for analysis. nih.gov
HPLC Separation: The complex mixture is first injected into an HPLC system, where individual components are separated based on their differential interactions with the stationary and mobile phases. nih.gov
MS Detection: As components elute from the HPLC column, they are directed to a mass spectrometer (e.g., TOF-MS). This provides highly accurate mass data for each separated peak, allowing for the determination of elemental formulas. nih.gov
SPE Trapping: Simultaneously, the eluent corresponding to a peak of interest can be diverted to a solid-phase extraction (SPE) cartridge. The analyte is trapped and concentrated on the cartridge while the HPLC mobile phase is washed away. nih.gov
NMR Analysis: The SPE cartridge containing the isolated compound is then flushed with a deuterated solvent directly into an NMR spectrometer. This allows for the acquisition of detailed 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC), which are used to elucidate the precise molecular structure of the isolated compound. nih.govnih.gov
This integrated approach avoids the need for traditional, time-consuming preparative isolation of each component, making it highly efficient for identifying unknown byproducts in the synthesis of 3(2H)-Benzofuranone, 7-(trifluoromethoxy)- or for characterizing its potential metabolites in biological systems. nih.govnih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these techniques can predict a wide range of molecular characteristics. wikipedia.org
Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. q-chem.com DFT methods are used to determine the optimized molecular geometry, corresponding to the lowest energy arrangement of atoms, and to calculate various energetic and electronic properties. q-chem.comphyschemres.org For 3(2H)-Benzofuranone, 7-(trifluoromethoxy)-, DFT calculations would yield crucial data such as bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.
Electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.comresearchgate.net The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests that the molecule is more reactive. Additionally, DFT can be used to generate molecular electrostatic potential (MESP) maps, which visualize the charge distribution and help predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net
Table 1: Representative Data Obtainable from DFT Calculations for 3(2H)-Benzofuranone, 7-(trifluoromethoxy)-
| Property | Description | Predicted Value (Hypothetical) |
| Total Energy | The total electronic energy of the optimized geometry. | -X Hartrees |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -Y eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -Z eV |
| HOMO-LUMO Gap | The energy difference between LUMO and HOMO. | (Y-Z) eV |
| Dipole Moment | A measure of the molecule's overall polarity. | D Debyes |
Note: The values in this table are hypothetical and serve to illustrate the type of data generated by DFT calculations.
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), aim to solve the electronic Schrödinger equation more rigorously than DFT. wikipedia.org While computationally more demanding, ab initio methods are often used to obtain highly accurate benchmark data for energies and electronic properties, which can be used to validate results from less expensive methods like DFT. For a molecule like 3(2H)-Benzofuranone, 7-(trifluoromethoxy)-, these high-level calculations can provide a more precise characterization of its electronic structure and conformational stability. researchgate.net
Table 2: Comparison of Common Ab Initio Methods
| Method | Description | Key Features |
| Hartree-Fock (HF) | A foundational method that approximates the many-electron wavefunction as a single Slater determinant. | Does not include electron correlation, providing a starting point for more advanced methods. wikipedia.org |
| Møller-Plesset (MPn) | A post-Hartree-Fock method that adds electron correlation through perturbation theory (e.g., MP2, MP3). | Offers improved accuracy over HF by accounting for electron correlation. |
| Coupled Cluster (CC) | A highly accurate method that includes electron correlation to a high degree (e.g., CCSD, CCSD(T)). | Considered the "gold standard" for accuracy in quantum chemistry for small to medium-sized molecules. |
Mechanistic Elucidation and Reaction Pathway Analysis
Computational chemistry is instrumental in mapping out the intricate details of chemical reactions, providing insights into how reactants are converted into products.
By modeling the potential energy surface of a reaction, computational methods can identify the most likely pathway from reactants to products. This involves locating and characterizing stationary points, including local minima (reactants, intermediates, and products) and first-order saddle points, known as transition states. wuxiapptec.com The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction rate. For the synthesis of the 3(2H)-benzofuranone core, computational modeling can elucidate the step-by-step mechanism, for instance, in an acid-catalyzed cyclization, by identifying key intermediates like oxonium ions and calculating the energy barriers for each step. wuxiapptec.com
Many synthetic routes to benzofuranones can potentially yield multiple isomers (regioisomers or stereoisomers). oregonstate.edunih.gov Theoretical studies are crucial for predicting and explaining the observed selectivity. By calculating the activation energies for the transition states leading to different possible products, chemists can predict which isomer will be favored. wuxiapptec.com For example, in the synthesis of substituted benzofuranones, quantum mechanical analyses of molecular orbitals (like HOMO) and calculated energies can predict whether a cyclization reaction will occur at one position on an aromatic ring over another, thereby controlling the regiochemical outcome. wuxiapptec.com These theoretical predictions guide the development of synthetic strategies to produce the desired isomer with high selectivity. oregonstate.edu
Table 3: Computational Approaches to Predicting Reaction Selectivity
| Selectivity Type | Computational Method | Information Gained |
| Regioselectivity | Transition state energy calculations, Frontier Molecular Orbital (FMO) analysis. | Identifies the favored site of reaction by comparing activation barriers or orbital interactions. wuxiapptec.com |
| Stereoselectivity | Conformational analysis, calculation of transition state energies for diastereomeric pathways. | Predicts the favored stereoisomer (e.g., enantiomer or diastereomer) by identifying the lowest energy reaction pathway. |
Molecular Dynamics Simulations
While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment (such as a solvent or a biological macromolecule). mdpi.com
For 3(2H)-Benzofuranone, 7-(trifluoromethoxy)-, MD simulations could be used to study its conformational flexibility, its solvation in different media, or its potential binding modes within a biological target like an enzyme active site. uj.ac.za These simulations can reveal how the molecule behaves in a more realistic, dynamic environment, complementing the static picture provided by quantum mechanics. mdpi.com
Conformational Analysis and Dynamic Behavior of Substituted Benzofuranones
The conformational landscape of a molecule dictates its physical and chemical properties. For 3(2H)-Benzofuranone, 7-(trifluoromethoxy)-, computational methods are employed to identify the most stable three-dimensional arrangements (conformers) and the energy barriers for converting between them. nih.gov The furanone ring itself can adopt various puckered conformations, and the orientation of the 7-(trifluoromethoxy) substituent relative to the bicyclic core introduces additional degrees of freedom.
Conformational Analysis: Theoretical studies typically use methods like Density Functional Theory (DFT) to perform geometry optimizations, starting from various initial structures to locate all low-energy minima on the potential energy surface. frontiersin.org For the 7-(trifluoromethoxy) substituent, a key parameter is the dihedral angle describing the rotation around the C(7)-O bond. The interaction between the trifluoromethoxy group and the adjacent carbonyl group at position 3, as well as the benzene (B151609) ring, will determine the preferred orientation. It is expected that steric and electronic effects, such as dipole-dipole interactions and potential weak hydrogen bonding, will influence the conformational preferences. nih.gov
Dynamic Behavior: The dynamic behavior of the molecule is characterized by the transitions between these stable conformations. The trifluoromethoxy group, in particular, is known for its rotational flexibility. Computational studies can map the potential energy surface along the C(7)-O rotational coordinate to determine the energy barriers. These barriers provide insight into the flexibility of the substituent at different temperatures. Molecules with low rotational barriers are considered more flexible, which can have implications for their interaction with other molecules.
A hypothetical energy profile for the rotation of the trifluoromethoxy group might reveal two or more stable conformers separated by transition states. The relative energies of these conformers and the heights of the energy barriers between them are key findings from such an analysis.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C(6)-C(7)-O-CF₃) | Rotational Barrier (kcal/mol) |
|---|---|---|---|
| A (Global Minimum) | 0.00 | ~0° (planar) | 2.5 - 4.0 |
| B (Local Minimum) | 1.5 | ~180° (anti-planar) |
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational spectroscopy is a vital tool for predicting and interpreting the spectra of molecules, aiding in their structural characterization. aip.org By calculating spectroscopic parameters for 3(2H)-Benzofuranone, 7-(trifluoromethoxy)-, a direct comparison can be made with experimental data, confirming the molecular structure and assigning spectral features.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) methods are commonly used to predict ¹H and ¹³C NMR chemical shifts. mdpi.com For 3(2H)-Benzofuranone, 7-(trifluoromethoxy)-, calculations would predict the chemical shifts for the aromatic protons, the methylene (B1212753) protons of the furanone ring, and all carbon atoms. The electron-withdrawing nature of the trifluoromethoxy group is expected to significantly influence the chemical shifts of the nearby aromatic protons and carbons. nih.gov Furthermore, ¹⁹F NMR chemical shifts and coupling constants can be calculated, providing valuable data for this fluorine-containing compound. nih.gov
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical IR spectrum. For the target molecule, this would involve identifying key vibrational modes, such as the C=O stretch of the lactone, C-H stretches of the aromatic ring, and vibrations associated with the C-O-C linkages and the trifluoromethoxy group. pressbooks.pub Aromatic compounds typically show characteristic C-H stretching absorptions around 3030 cm⁻¹ and several bands in the 1450 to 1600 cm⁻¹ region due to ring vibrations. pressbooks.puborgchemboulder.com The strong C-F bonds in the trifluoromethoxy group will also give rise to intense absorption bands in the fingerprint region.
| Spectroscopic Technique | Predicted Parameter | Expected Value/Region | Structural Feature |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | 7.0 - 8.0 ppm | Aromatic Protons |
| ~4.5 ppm | CH₂ Protons | ||
| ¹³C NMR | Chemical Shift (δ) | ~170 ppm | Carbonyl Carbon (C=O) |
| 110 - 150 ppm | Aromatic & Furanone Carbons | ||
| IR | Vibrational Frequency (cm⁻¹) | 1750 - 1770 cm⁻¹ | C=O Stretch |
| 1000 - 1300 cm⁻¹ | C-F Stretches |
Development of Computational Algorithms for Chemical Research
Research into molecules like 3(2H)-Benzofuranone, 7-(trifluoromethoxy)- not only benefits from existing computational methods but also drives the development of new and more efficient algorithms. researchgate.netnih.gov The challenges posed by flexible molecules and the need for accurate spectral prediction have spurred innovation in several areas of computational chemistry.
Conformational Search Algorithms: Efficiently exploring the vast conformational space of flexible molecules is a significant computational challenge. arxiv.org The development of advanced algorithms is crucial for identifying all relevant low-energy conformers. nih.govacs.org Methods have evolved from simple systematic searches to more sophisticated approaches like genetic algorithms, and nature-inspired algorithms such as the artificial bee colony optimizer, which can more effectively navigate complex potential energy surfaces to locate global and local minima. arxiv.orgacs.org These algorithms are designed to avoid getting trapped in local energy wells and to provide a comprehensive picture of the conformational landscape. acs.org
Machine Learning in Spectroscopy: In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in computational chemistry. nih.govacs.org New algorithms are being developed that use ML to predict spectroscopic properties with high accuracy at a fraction of the computational cost of traditional quantum chemical methods. acs.orgnih.gov These models are trained on large datasets of calculated or experimental spectra and can learn the complex relationships between molecular structure and spectral output. nih.gov For instance, a trained neural network could potentially predict the full IR or NMR spectrum of 3(2H)-Benzofuranone, 7-(trifluoromethoxy)- based solely on its chemical structure, accelerating the process of spectral interpretation and compound identification. acs.orgacs.org The development of such algorithms represents a significant advancement in the field, enabling high-throughput screening and analysis of chemical compounds. nih.gov
Future Research Directions and Emerging Avenues
Development of More Efficient and Sustainable Synthetic Methodologies for Fluorinated Benzofuranones
The synthesis of benzofuranone scaffolds has seen significant innovation, moving towards more efficient and environmentally benign processes. nih.gov Future work on 7-(trifluoromethoxy)-3(2H)-benzofuranone will likely build upon these advanced strategies. Research has demonstrated a variety of catalytic systems for constructing the benzofuran (B130515) ring, including palladium, Lewis acids, gold, rhodium, and iron. nih.gov For instance, iron-chloride has been used to catalyze the ring-closing reaction between trifluoromethylselenolating reagents and substituted alkynyl benzenes. nih.gov Similarly, gold-catalyzed cycloisomerization of o-alkynyl phenols represents another flexible protocol. chemistryviews.org
| Catalytic Approach | Catalyst Example | Reaction Type | Key Features |
| Palladium-Based | Palladium Acetate [Pd(OAc)₂] | Cross-Coupling | Widely employed for C-C and C-O bond formation. nih.govnih.gov |
| Lewis Acid-Based | Boron Trifluoride Etherate (BF₃·OEt₂) | Domino Reaction | Promotes cyclization and other transformations by activating substrates. nih.gov |
| Gold-Based | Ph₃PAuCl | Cycloisomerization | Effective for the cyclization of o-alkynyl phenols. chemistryviews.org |
| Iron-Based | Iron(III) Chloride (FeCl₃) | Intramolecular Cyclization | Used in tandem cyclization/trifluoromethylselenolation procedures. nih.govresearchgate.net |
| Copper-Based | Copper Iodide (CuI) | One-Pot Synthesis | Enables multi-component reactions in eco-friendly solvents. nih.gov |
Exploration of Novel Reactivity Patterns for the 7-(trifluoromethoxy)-3(2H)-Benzofuranone Core
The 7-(trifluoromethoxy)-3(2H)-benzofuranone scaffold possesses multiple reactive sites, offering opportunities for diverse chemical transformations. The exocyclic double bond in related 2-ylidenebenzofuranones is susceptible to nucleophilic additions and Diels-Alder reactions, allowing for the creation of functionalized and spirocyclic fluorinated dihydrobenzofurans. aub.edu.lb Future research could explore these pathways to build chemical libraries for biological screening. aub.edu.lb
Annulation reactions represent another promising avenue for elaborating the benzofuranone core. Phosphine-catalyzed [3+2] annulation reactions, for example, have been used to construct novel spirocyclic systems from related heterocyclic precursors. acs.org Investigating the reactivity of the 7-(trifluoromethoxy) derivative in similar cycloadditions could lead to structurally complex and unique molecular architectures. Furthermore, the carbonyl group and the aromatic ring are targets for functionalization, enabling the synthesis of a wide array of derivatives, including oximes and thiosemicarbazones, which can serve as precursors to other heterocyclic systems like thiazoles. nih.gov
| Reaction Type | Substrate/Reagent Example | Product Class | Potential Application |
| Michael Addition | 2-Mercaptoethanol | Functionalized Dihydrobenzofurans | Synthesis of analogues of bioactive compounds. aub.edu.lb |
| Diels-Alder Reaction | Dienes | Spirocyclic Dihydrobenzofurans | Creation of complex, three-dimensional scaffolds. aub.edu.lb |
| Annulation | Allenoates / 1-Azadienes | Spiro[Oxathiazole-Cyclopentene] Scaffolds | Access to novel spirocyclic systems. acs.org |
| Derivatization | Hydroxylamine / Thiosemicarbazide | Ketoximes / Thiosemicarbazones | Intermediates for further heterocyclic synthesis. nih.gov |
Advancement of Integrated Experimental and Computational Approaches in Mechanistic Studies
Understanding reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The integration of experimental studies with computational chemistry provides deep insights into reaction pathways, transition states, and the roles of catalysts and solvents. researchgate.net Density Functional Theory (DFT) calculations, for instance, have been used to investigate the mechanism of unexpected benzofuran-2(3H)-one formation, revealing the critical role of the solvent in promoting the reaction and lowering energy barriers. researchgate.net
For the 7-(trifluoromethoxy)-3(2H)-benzofuranone system, computational studies could elucidate the electronic influence of the trifluoromethoxy group on reaction regioselectivity and kinetics. Molecular docking simulations can be employed to predict and rationalize the interaction of benzofuranone derivatives with biological targets, such as enzymes or receptors, guiding the design of new bioactive molecules. nih.gov This synergistic approach, combining theoretical predictions with empirical validation, accelerates the discovery and development process. researchgate.netnih.gov
Utilization of Advanced Analytical Techniques for Elucidating Complex Reaction Products
The synthesis and transformation of fluorinated benzofuranones can sometimes lead to complex mixtures or novel, unexpected products. oregonstate.edu The unequivocal characterization of these products is essential and often requires sophisticated analytical techniques beyond routine spectroscopy. High-resolution mass spectrometry (HRMS) is indispensable for determining accurate mass and elemental composition.
Emerging strategies involve combining multiple advanced analytical methods. For instance, the combination of direct infusion Fourier transform ion cyclotron resonance mass spectrometry (DI-FT-ICR-MS) with liquid chromatography-Orbitrap-high resolution mass spectrometry (LC-Orbitrap-HRMS) has proven effective for the suspect screening and identification of fluorinated compounds in complex matrices. acs.org These powerful techniques enable the confident identification of key products and byproducts, which is critical for reaction optimization and understanding mechanistic pathways.
Investigation of Green Chemistry Principles in the Synthesis and Transformations of This Class of Compounds
The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. nih.gov The synthesis of benzofuran derivatives provides a fertile ground for applying these principles. bohrium.com Future research should prioritize the development of synthetic routes for 7-(trifluoromethoxy)-3(2H)-benzofuranone that are not only efficient but also sustainable.
This includes the use of non-toxic, renewable solvents, the development of catalyst-free reaction conditions, and the design of processes that maximize atom economy. jbiochemtech.com Electrochemical synthesis, for example, offers a green alternative by performing reactions in aqueous solutions without the need for traditional catalysts or toxic solvents. jbiochemtech.com Microwave-assisted synthesis can significantly reduce reaction times and energy input. researchgate.net By systematically evaluating and incorporating green chemistry metrics, the synthesis and subsequent transformations of this class of fluorinated compounds can be made more environmentally responsible.
Q & A
Q. What mechanistic insights explain the compound’s stability under acidic/basic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
